![molecular formula C10H12O3 B13787427 7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethyl-1,4-dioxaspiro[45]deca-6,9-dien-8-one is a chemical compound with the molecular formula C10H12O3 It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system
Preparation Methods
The synthesis of 7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one typically involves a multi-step process. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure. Specific details on the reaction conditions and industrial production methods are often proprietary and may vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents that convert the compound into its reduced form.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often using specific reagents and catalysts
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms. The compound’s spirocyclic structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
When compared to other similar compounds, 7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one stands out due to its unique spirocyclic structure. Similar compounds include:
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 7,9-Dimethyl-1,4-dioxaspiro[4.5]dec-8-ylmethanol
- 8-allyl-1,4-dioxaspiro[4.5]dec-7-ene
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can influence their reactivity and applications .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
7,9-dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C10H12O3/c1-7-5-10(12-3-4-13-10)6-8(2)9(7)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
GFUWAABESLFPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(C=C(C1=O)C)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




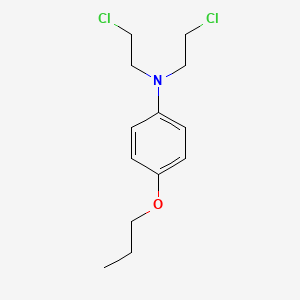
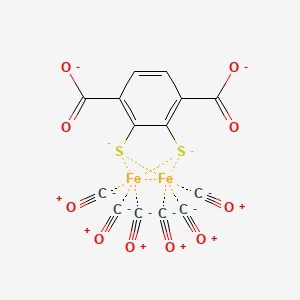
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
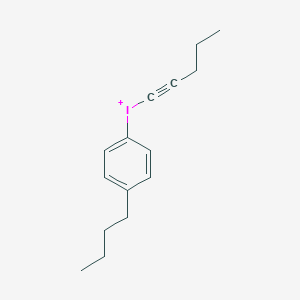
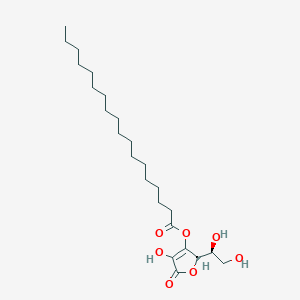
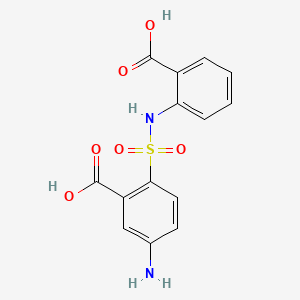
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)
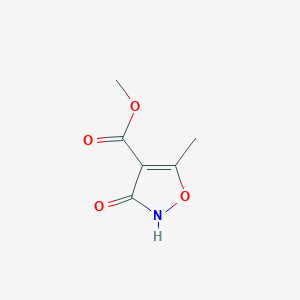
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
